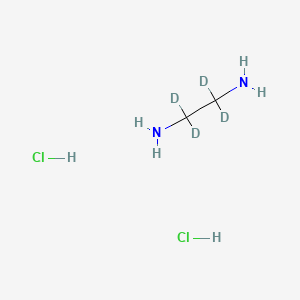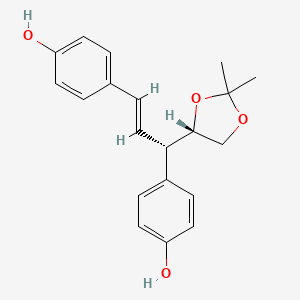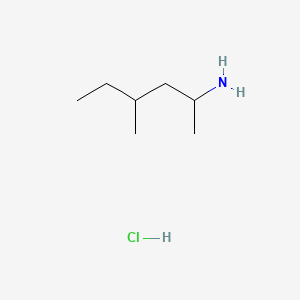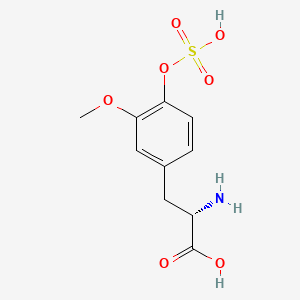
Éthylènediamine-d4 dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene-d4-diamine dihydrochloride is a deuterated derivative of ethylenediamine, a compound widely used in various chemical applications. The deuterium atoms replace the hydrogen atoms in the ethylene backbone, making it useful in specific scientific research applications, particularly in studies involving isotopic labeling. The molecular formula of Ethylene-d4-diamine dihydrochloride is H2NCD2CD2NH2 · 2HCl, and it has a molecular weight of 137.04 g/mol .
Applications De Recherche Scientifique
Ethylene-d4-diamine dihydrochloride is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Utilized in the synthesis of deuterated polymers and materials for specialized applications.
Mécanisme D'action
Target of Action
Ethylene-d4-diamine dihydrochloride is an organic compound that is used as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations such as creams . Notably, ethylene-d4-diamine dihydrochloride is a contact sensitizer capable of producing local and generalized reactions .
Pharmacokinetics
After oral administration, its bioavailability is about 0.34, due to a substantial first-pass effect . The volume of distribution (Vd) is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylene-d4-diamine dihydrochloride has a short half-life of 0.55 hours .
Result of Action
As a contact sensitizer, it is capable of producing local and generalized reactions . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Analyse Biochimique
Biochemical Properties
Ethylene-d4-diamine dihydrochloride is a known chelating agent . It interacts with various enzymes and proteins, forming complexes that play crucial roles in biochemical reactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the reactions occur .
Cellular Effects
The effects of Ethylene-d4-diamine dihydrochloride on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the cell type and the concentration of Ethylene-d4-diamine dihydrochloride present .
Molecular Mechanism
At the molecular level, Ethylene-d4-diamine dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the biological context and the specific biomolecules that Ethylene-d4-diamine dihydrochloride interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylene-d4-diamine dihydrochloride can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethylene-d4-diamine dihydrochloride can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ethylene-d4-diamine dihydrochloride is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Ethylene-d4-diamine dihydrochloride is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Ethylene-d4-diamine dihydrochloride and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylene-d4-diamine dihydrochloride can be synthesized by reacting deuterated ethylene (Ethylene-d4) with ammonia in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with deuterium atoms. The reaction can be represented as follows:
C2D4+2NH3+2HCl→H2NCD2CD2NH2⋅2HCl
Industrial Production Methods
In industrial settings, the production of Ethylene-d4-diamine dihydrochloride involves large-scale reactors where deuterated ethylene and ammonia are combined under high pressure and temperature. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product with high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylene-d4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form ethylene-d4-diamine.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like sodium chloride (NaCl) and other electrophiles are used under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethylene-d4-diamine.
Substitution: Various substituted ethylene-d4-diamine derivatives.
Comparaison Avec Des Composés Similaires
Ethylene-d4-diamine dihydrochloride is compared with other similar compounds such as:
Ethylenediamine: The non-deuterated form, widely used in chemical synthesis.
Ethylenediamine-15N2 dihydrochloride: Another isotopically labeled derivative used in nitrogen-15 labeling studies.
Ethylenediaminetetraacetic-d12 acid: A deuterated form of ethylenediaminetetraacetic acid used in chelation studies.
Uniqueness
Ethylene-d4-diamine dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed isotopic studies. Its applications in various fields make it a valuable compound for scientific research .
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFEVZJLBKEH-RIZDZYNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-71-9 |
Source


|
| Record name | Ethylene-d4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)


![5-amino-4-[[2-[[5-(diaminomethylideneamino)-2-[[4-(hydroxyamino)-2-(naphthalen-2-ylmethyl)-4-oxobutanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B566088.png)
![N2-[(2R)-4-[(1,1-Dimethylethoxy)amino]-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-N5-[[[2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl]sulfonyl]amino]iminoethyl-L-ornithine](/img/structure/B566089.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)
![2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566093.png)
![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)






